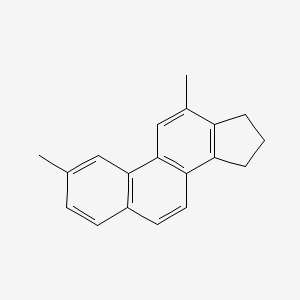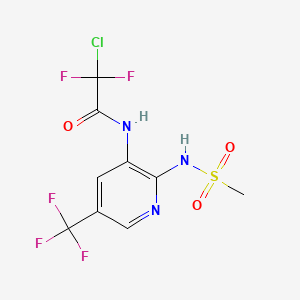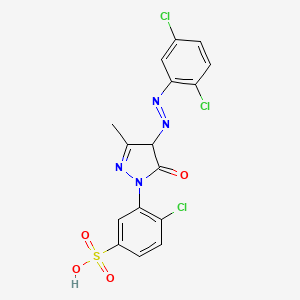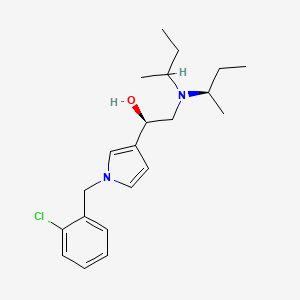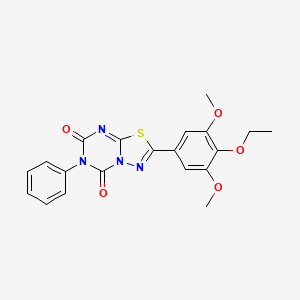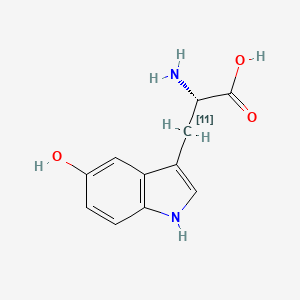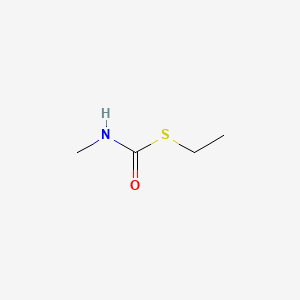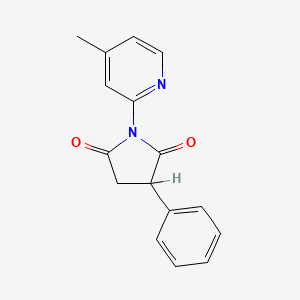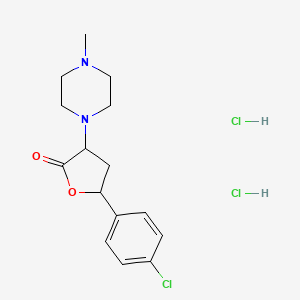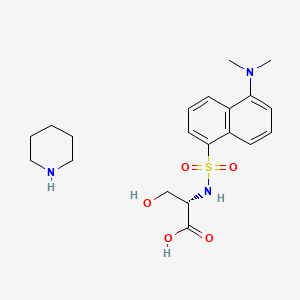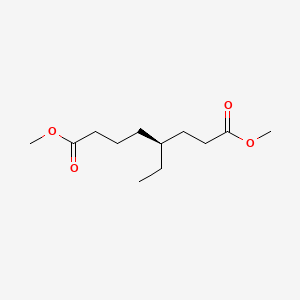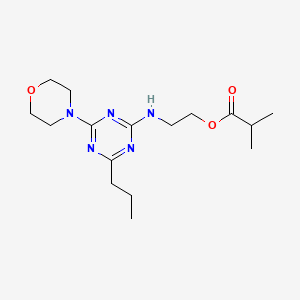
Propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and a propyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the triazine intermediate.
Attachment of the Propyl Group: The propyl group is added via alkylation reactions, ensuring the correct positioning on the triazine ring.
Esterification: The final step involves the esterification of the intermediate compound with 2-methylpropanoic acid under acidic or basic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or replaced on the triazine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it valuable for biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research into its potential therapeutic applications is ongoing.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester
- Propanoic acid, 2-chloro-2-methyl-, 2-(4-morpholinyl)ethyl ester
- Propanoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Compared to similar compounds, propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester stands out due to its unique combination of functional groups. The presence of both the triazine and morpholine rings, along with the propyl group, provides distinct reactivity and interaction profiles, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
127375-09-1 |
|---|---|
Molekularformel |
C16H27N5O3 |
Molekulargewicht |
337.42 g/mol |
IUPAC-Name |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C16H27N5O3/c1-4-5-13-18-15(17-6-9-24-14(22)12(2)3)20-16(19-13)21-7-10-23-11-8-21/h12H,4-11H2,1-3H3,(H,17,18,19,20) |
InChI-Schlüssel |
XVRBSIPWGZHZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


